molecular formula C13H15NO2 B13036776 2-(Tert-butyl)-4-(oxazol-2-YL)phenol

2-(Tert-butyl)-4-(oxazol-2-YL)phenol

Cat. No.: B13036776
M. Wt: 217.26 g/mol
InChI Key: JFEBAVZLWZPUMK-UHFFFAOYSA-N
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Description

2-(Tert-butyl)-4-(oxazol-2-YL)phenol is an organic compound that belongs to the class of phenols and oxazoles This compound is characterized by the presence of a tert-butyl group attached to the phenol ring and an oxazole ring at the para position relative to the hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butyl)-4-(oxazol-2-YL)phenol typically involves the reaction of a phenol derivative with an oxazole derivative under specific conditions. One common method includes the use of tert-butylphenol and oxazole in the presence of a suitable catalyst and solvent. The reaction conditions often require controlled temperature and pressure to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butyl)-4-(oxazol-2-YL)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Amines or reduced oxazole derivatives.

    Substitution: Halogenated or nitrated phenolic compounds.

Scientific Research Applications

2-(Tert-butyl)-4-(oxazol-2-YL)phenol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development for various diseases.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Tert-butyl)-4-(oxazol-2-YL)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron transfer reactions, while the oxazole ring can interact with biological macromolecules through π-π stacking and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Tert-butyl)-4-(oxazol-2-YL)phenol is unique due to the presence of both a tert-butyl group and an oxazole ring, which confer distinct chemical reactivity and potential applications. Its combination of phenolic and oxazole functionalities makes it a versatile compound in various research and industrial contexts.

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

2-tert-butyl-4-(1,3-oxazol-2-yl)phenol

InChI

InChI=1S/C13H15NO2/c1-13(2,3)10-8-9(4-5-11(10)15)12-14-6-7-16-12/h4-8,15H,1-3H3

InChI Key

JFEBAVZLWZPUMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)C2=NC=CO2)O

Origin of Product

United States

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